![molecular formula C14H13N5O2S B279864 N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B279864.png)
N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-(2-thienyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-(2-thienyl)acetamide, commonly known as MTAA, is a chemical compound that has been widely used in scientific research. It belongs to the class of tetrazole-based compounds and has been found to have several important biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of MTAA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
MTAA has been found to have several important biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and prostaglandins, reduce the expression of adhesion molecules, and inhibit the migration and invasion of cancer cells. It has also been found to induce the expression of antioxidant enzymes and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTAA has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be stable under a wide range of conditions. It has also been found to have low toxicity and to be well-tolerated in animal models. However, one limitation of MTAA is that it has poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on MTAA. One area of interest is the development of novel drug formulations that can improve its solubility and bioavailability. Another area of interest is the identification of new targets and pathways that are involved in the anti-inflammatory and anti-cancer effects of MTAA. Additionally, further studies are needed to evaluate its safety and efficacy in human clinical trials.
Métodos De Síntesis
MTAA can be synthesized through a multistep process that involves the reaction of 3-methoxyaniline with thionyl chloride to form 3-methoxychloroaniline. This intermediate is then reacted with sodium azide to form 3-methoxy-5-azidoaniline, which is subsequently reacted with thienylacetic acid to form MTAA.
Aplicaciones Científicas De Investigación
MTAA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
Propiedades
Fórmula molecular |
C14H13N5O2S |
|---|---|
Peso molecular |
315.35 g/mol |
Nombre IUPAC |
N-[3-methoxy-5-(tetrazol-1-yl)phenyl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C14H13N5O2S/c1-21-12-6-10(5-11(7-12)19-9-15-17-18-19)16-14(20)8-13-3-2-4-22-13/h2-7,9H,8H2,1H3,(H,16,20) |
Clave InChI |
YLBLDWODLPERRW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)NC(=O)CC2=CC=CS2)N3C=NN=N3 |
SMILES canónico |
COC1=CC(=CC(=C1)N2C=NN=N2)NC(=O)CC3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


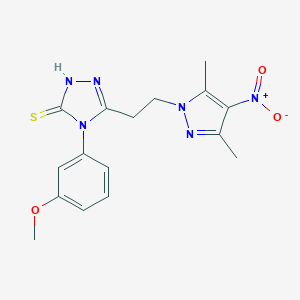
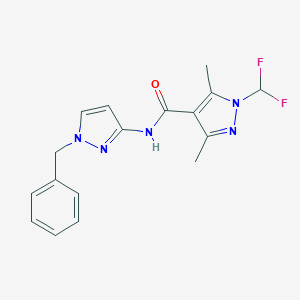
![4-{4-[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B279784.png)
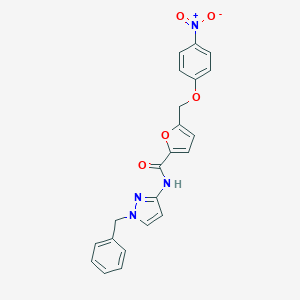
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-methyl-2-pyridinyl)propanamide](/img/structure/B279787.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B279788.png)
![5,7-bis(difluoromethyl)-N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279789.png)
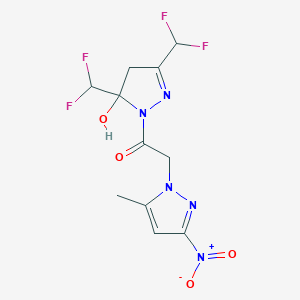
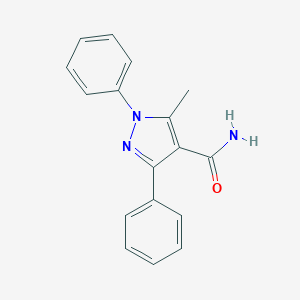
![5,7-bis(difluoromethyl)-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279794.png)


![6-(2-chloroethyl)-N-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279803.png)
![6-(2-chloroethyl)-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279804.png)
